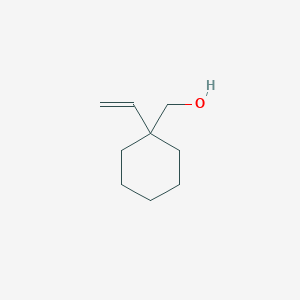
Cyclohexanemethanol, 1-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a naturally occurring compound found in various essential oils and has a range of applications in different fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 1-ethenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of phenol, which produces cyclohexanol. This intermediate can then undergo further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of cyclohexanemethanol, 1-ethenyl-, typically involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or carboxylic acid.
Reduction: Reduces the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanemethanol, 1-ethyl-.
Substitution: Cyclohexylmethyl chloride or bromide.
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mecanismo De Acción
The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Cyclohexanemethanol, 1-ethenyl-, can be compared with other similar compounds, such as:
Cyclohexanol: Similar structure but lacks the ethenyl group, leading to different chemical properties and applications.
Cyclohexanemethanol: Similar structure but without the ethenyl group, resulting in different reactivity and uses.
Elemol: Another sesquiterpenoid with similar applications but different structural features.
Cyclohexanemethanol, 1-ethenyl-, stands out due to its unique combination of the cyclohexane ring and the ethenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
125138-00-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1-ethenylcyclohexyl)methanol |
InChI |
InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2 |
Clave InChI |
HITXJOWEZMDKGJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)



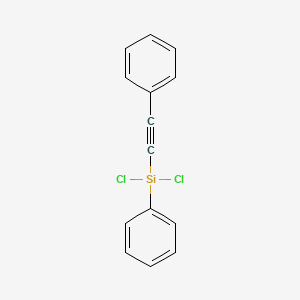
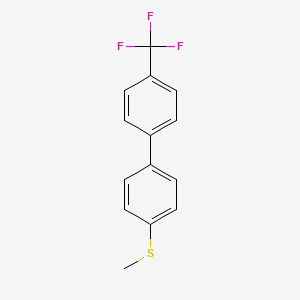

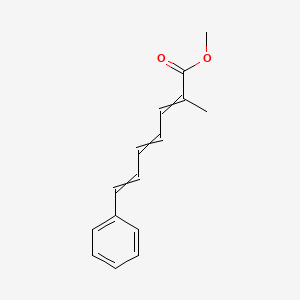
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)

![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
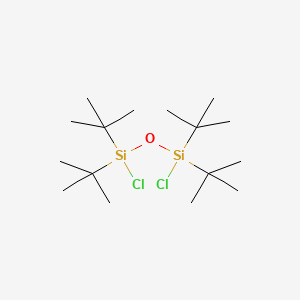
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
